Enhanced Lipophilicity & Membrane Permeability
The iodine atom imparts a significantly higher computed lipophilicity compared to the chloro and non-halogenated analogs. The XLogP3 value for 2-Iodo-3-methyl-1-phenylbutan-1-one is 3.7, which is 1.2 units higher than the estimated value for the chloro analog (~2.5) and substantially higher than the non-halogenated 3-methyl-1-phenylbutan-1-one (XLogP3 ~2.1) [1][2]. This increased lipophilicity can lead to altered pharmacokinetic properties, such as enhanced passive membrane permeability, but may also reduce aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-Chloro-3-methyl-1-phenylbutan-1-one: ~2.5 (estimated); 3-Methyl-1-phenylbutan-1-one: ~2.1 (estimated) |
| Quantified Difference | Difference of +1.2 vs. chloro analog; +1.6 vs. non-halogenated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). |
Why This Matters
The specific XLogP3 value dictates the compound's behavior in partitioning assays and biological systems, making it a distinct choice for applications where increased lipophilicity is required.
- [1] PubChem. (2025). Compound Summary for CID 71377135, 2-Iodo-3-methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 71377135, 3-Methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. View Source
